molecular formula C10H8OS B1353367 3-Phenoxythiophene CAS No. 63285-84-7

3-Phenoxythiophene

Cat. No.: B1353367
CAS No.: 63285-84-7
M. Wt: 176.24 g/mol
InChI Key: DXSHUWUDKNEGFS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

This compound possesses the molecular formula C₁₀H₈OS and exhibits a molecular weight of 176.23 grams per mole. The compound is formally identified by the Chemical Abstracts Service registry number 63285-84-7 and carries the International Union of Pure and Applied Chemistry name this compound. The structural architecture of this molecule consists of a thiophene ring system substituted with a phenoxy group at the 3-position, creating a distinctive ether linkage between the two aromatic systems. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O(C1=CSC=C1)C1=CC=CC=C1, which clearly delineates the connectivity between the thiophene and benzene ring systems.

The compound demonstrates specific physical properties that reflect its unique molecular architecture. This compound exhibits a density of 1.178 grams per cubic centimeter and maintains a boiling point of 258 degrees Celsius at 760 millimeters of mercury pressure. These physical characteristics indicate the substantial intermolecular forces present within the compound, likely arising from the extended aromatic system and the polar ether functionality. The International Chemical Identifier key DXSHUWUDKNEGFS-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. The compound typically appears as a solid under standard laboratory conditions and demonstrates solubility characteristics that make it compatible with various organic solvent systems.

The electronic structure of this compound reflects the conjugated nature of its aromatic systems. The thiophene ring contributes to the overall electronic properties through its sulfur heteroatom, which provides additional electron density and influences the compound's reactivity patterns. The phenoxy substituent introduces both electron-donating and electron-withdrawing characteristics depending on the specific reaction conditions and mechanisms involved. This dual electronic nature contributes to the compound's versatility in chemical transformations and its utility in materials science applications. The ether linkage between the aromatic systems provides structural flexibility while maintaining electronic communication between the ring systems.

Historical Context in Heterocyclic Chemistry Research

The development of this compound synthesis and characterization represents an important milestone in the broader evolution of heterocyclic chemistry research. The first documented synthesis of this compound appeared in the Journal of Heterocyclic Chemistry in 1977, marking a significant advancement in the controlled functionalization of thiophene ring systems. This early synthetic work established the foundational methodologies for creating ether-linked aromatic heterocycles and demonstrated the feasibility of introducing phenoxy substituents onto thiophene scaffolds. The research conducted during this period laid the groundwork for subsequent investigations into the electronic and materials properties of substituted thiophenes.

The historical development of thiophene chemistry provides essential context for understanding the significance of this compound. Thiophene itself was first discovered in the late nineteenth century through the observation of its presence in benzene derived from coal tar. The recognition of thiophene as a distinct heterocyclic aromatic compound led to extensive research into its chemical properties and potential applications. Early researchers recognized that thiophene demonstrated remarkable stability and unique reactivity patterns that distinguished it from purely carbocyclic aromatic systems. The development of substituted thiophenes, including phenoxy derivatives, emerged as researchers sought to modify and enhance the properties of the parent thiophene structure.

The synthesis of this compound represented a convergence of several important chemical methodologies that had been developed throughout the twentieth century. The formation of aryl ether linkages through nucleophilic aromatic substitution reactions provided one pathway for creating phenoxy-substituted heterocycles. Alternative synthetic approaches involved electrophilic aromatic substitution reactions on thiophene substrates, taking advantage of the enhanced reactivity of the 2- and 5-positions in the thiophene ring system. The successful synthesis and characterization of this compound demonstrated the applicability of these methodologies to heterocyclic substrates and opened new avenues for creating structurally diverse thiophene derivatives.

The research into this compound also reflected broader trends in materials science and organic electronics development during the late twentieth century. As scientists began to recognize the potential of organic compounds for electronic applications, substituted thiophenes emerged as particularly promising candidates due to their electronic properties and structural stability. The development of this compound synthesis coincided with increasing interest in conducting polymers and organic semiconductors, positioning this compound within a rapidly expanding field of research. The historical context of this work demonstrates how fundamental heterocyclic chemistry research contributed to the emergence of modern organic electronics.

Significance in Organosulfur Chemistry

This compound occupies a distinctive position within the broader field of organosulfur chemistry due to its unique combination of sulfur heteroatom chemistry and aromatic ether functionality. The compound exemplifies the versatility of sulfur-containing heterocycles in providing platforms for structural modification and property enhancement. The thiophene ring system in this compound demonstrates the characteristic properties of organosulfur compounds, including enhanced polarizability and unique electronic characteristics that arise from the presence of the sulfur heteroatom. These properties contribute to the compound's potential applications in electronic materials and its distinctive photophysical behavior.

The electronic properties of this compound reflect fundamental principles of organosulfur chemistry, particularly the ability of sulfur to participate in extended conjugation systems. The sulfur atom in the thiophene ring contributes additional electron density to the aromatic system while maintaining the aromatic character essential for stability and reactivity. The presence of the phenoxy substituent creates opportunities for electronic communication between the thiophene and benzene ring systems, resulting in modified electronic properties compared to the parent thiophene compound. This electronic modification demonstrates how organosulfur chemistry principles can be applied to create compounds with tailored properties for specific applications.

The reactivity patterns observed in this compound illustrate important concepts in organosulfur chemistry, particularly the influence of sulfur on aromatic substitution reactions. The thiophene ring system exhibits enhanced reactivity toward electrophilic aromatic substitution compared to benzene, with the 2- and 5-positions being particularly susceptible to electrophilic attack. The presence of the phenoxy substituent at the 3-position modifies these reactivity patterns by introducing both steric and electronic effects that influence subsequent chemical transformations. Understanding these reactivity principles is essential for developing synthetic strategies that utilize this compound as a starting material or intermediate in more complex synthetic sequences.

The applications of this compound in materials science demonstrate the broader significance of organosulfur chemistry in developing functional materials. The compound's ability to function as a chromophore with reversible color-changing properties highlights the unique electronic characteristics that sulfur-containing aromatic systems can provide. These properties arise from the specific electronic configuration of the thiophene ring system and its interaction with the phenoxy substituent. The development of such functional materials illustrates how fundamental organosulfur chemistry principles can be translated into practical applications in organic electronics and photonic devices.

Position in the Spectrum of Thiophene Derivatives

This compound represents one member of an extensive family of thiophene derivatives that have been developed for various applications in chemistry and materials science. The structural relationship between this compound and other thiophene derivatives can be understood through systematic comparison of substitution patterns and functional group modifications. Simple alkyl-substituted thiophenes, such as 2-methylthiophene, demonstrate the effects of electron-donating substituents on thiophene reactivity and properties. In contrast, this compound incorporates both aromatic and ether functionalities that create more complex electronic interactions and expanded possibilities for materials applications.

The comparison between this compound and related compounds such as 3-phenylthiophene reveals important structural and electronic differences within the thiophene derivative family. 3-Phenylthiophene, with the molecular formula C₁₀H₈S and molecular weight 160.24 grams per mole, lacks the ether linkage present in this compound. This structural difference results in distinct electronic properties, with 3-phenylthiophene exhibiting direct aromatic coupling between the thiophene and benzene ring systems rather than the ether-mediated electronic communication observed in this compound. The presence of the oxygen atom in this compound introduces additional polar character and potential for hydrogen bonding interactions that are absent in the purely hydrocarbon 3-phenylthiophene structure.

Advanced thiophene derivatives, such as 2-(difluoromethyl)-3-phenoxy-thiophene, demonstrate how additional functional groups can be incorporated to further modify the properties of phenoxy-substituted thiophenes. This fluorinated derivative, with molecular formula C₁₁H₈F₂OS and molecular weight 226.24 grams per mole, incorporates difluoromethyl substitution that enhances metabolic stability and modifies electronic properties. The systematic comparison of these related compounds illustrates the versatility of the thiophene scaffold for creating diverse molecular architectures with tailored properties. The progression from simple thiophene through this compound to more complex derivatives demonstrates the systematic approach that medicinal chemists and materials scientists use to optimize compound properties.

The position of this compound within the broader spectrum of conducting polymer precursors highlights its significance in materials science applications. Thiophene derivatives have been extensively studied as monomers for conducting polymer synthesis, with different substitution patterns providing control over polymer properties such as conductivity, processability, and stability. The phenoxy substitution in this compound offers specific advantages in terms of solubility and electronic properties that make it attractive for certain polymer applications. The systematic study of various thiophene derivatives, including this compound, has contributed to the development of high-performance conducting polymers with applications in electronic devices, sensors, and energy storage systems.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
Thiophene C₄H₄S 84.14 Parent heterocycle Chemical intermediate
3-Phenylthiophene C₁₀H₈S 160.24 Direct aromatic coupling Conducting polymer precursor
This compound C₁₀H₈OS 176.23 Ether-linked aromatic systems Chromophore, organic electronics
2-(Difluoromethyl)-3-phenoxy-thiophene C₁₁H₈F₂OS 226.24 Fluorinated derivative Enhanced stability applications

Properties

IUPAC Name

3-phenoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSHUWUDKNEGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427050
Record name 3-phenoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-84-7
Record name 3-phenoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution via Halogenated Thiophene Precursors

One classical method involves the reaction of 3-halothiophene derivatives (e.g., 3-bromothiophene or 3-chlorothiophene) with phenolate salts under copper catalysis or in the presence of copper powder and cuprous salts. This method is analogous to the preparation of 3-phenoxybenzene derivatives and has been adapted for thiophene systems.

Typical procedure:

  • Preparation of 3-halothiophene (e.g., 3-bromothiophene) as the starting material.
  • Generation of phenolate ion by treating phenol with potassium hydroxide.
  • Heating the halothiophene with phenolate in an aprotic solvent (e.g., xylene or 1,2-dichloroethane) at elevated temperatures (around 180–205 °C).
  • Use of copper powder and cuprous chloride as catalysts to facilitate the nucleophilic substitution.
  • Workup involves filtration, washing, and purification by distillation or recrystallization.

Example data from analogous benzene derivatives (adapted for thiophene):

Parameter Condition/Value
Halogenated thiophene 3-bromothiophene
Phenolate source Potassium phenolate (KOC6H5)
Catalyst Copper powder, CuCl (cuprous chloride)
Solvent Xylene or 1,2-dichloroethane
Temperature 195–205 °C
Reaction time 3–4 hours
Yield 70–75% (typical)

This method is well-established but requires high temperatures and careful control of reaction conditions to avoid side reactions and degradation.

Transition-Metal-Catalyzed Coupling Reactions

Modern synthetic approaches employ palladium-catalyzed coupling reactions such as the Buchwald-Hartwig etherification or Ullmann-type couplings to form the C–O bond between the thiophene ring and the phenoxy group.

Typical procedure:

  • Use of 3-halothiophene (e.g., 3-bromothiophene) as the electrophilic partner.
  • Phenol or phenolate as the nucleophile.
  • Palladium catalyst (e.g., Pd(OAc)2) with appropriate ligands (e.g., BINAP, Xantphos).
  • Base such as potassium carbonate or cesium carbonate.
  • Solvent such as toluene or dimethylformamide (DMF).
  • Reaction temperature typically 80–120 °C.
  • Reaction time varies from 6 to 24 hours.

This method offers milder conditions and higher selectivity compared to classical copper-catalyzed methods.

Oxime Derivative Route for 3-Phenoxythiophene-2-carbaldehyde Oxime

A related compound, this compound-2-carbaldehyde oxime, is synthesized by condensation of this compound-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This method is relevant for functionalized derivatives of this compound.

Key reaction conditions:

Step Details
Starting material This compound-2-carbaldehyde
Reagent Hydroxylamine hydrochloride
Base Sodium acetate or triethylamine
Solvent Ethanol or methanol
Temperature 60–80 °C
Reaction time 4–6 hours
Atmosphere Nitrogen (to prevent oxidation)
Purification Recrystallization or column chromatography
Yield 70–80% (optimized)

This condensation reaction is a standard method for oxime formation and is useful for preparing derivatives with potential biological activity.

Method Starting Materials Catalyst/Conditions Temperature (°C) Yield (%) Advantages Limitations
Copper-catalyzed nucleophilic substitution 3-bromothiophene + potassium phenolate Cu powder, CuCl, xylene 195–205 70–75 Established, relatively simple High temperature, long reaction time
Palladium-catalyzed coupling 3-bromothiophene + phenol Pd catalyst, base, toluene/DMF 80–120 75–85 Milder conditions, higher selectivity Cost of Pd catalyst, ligand optimization needed
Oxime formation (derivative synthesis) This compound-2-carbaldehyde + hydroxylamine hydrochloride Sodium acetate, ethanol/methanol 60–80 70–80 Straightforward, good yields Limited to oxime derivatives
  • The copper-catalyzed method, while classical, requires careful temperature control and catalyst loading to maximize yield and minimize side products such as homocoupling or polymerization of thiophene derivatives.
  • Palladium-catalyzed methods have been shown to improve yields and reduce reaction times, but require optimization of ligands and bases for best results.
  • The oxime formation route is well-documented for thiophene aldehyde derivatives and is useful for preparing biologically active compounds.
  • Solvent choice and atmosphere (inert gas) are critical in all methods to prevent oxidation and degradation of sensitive intermediates.
  • Purification typically involves recrystallization or chromatographic techniques, with yields ranging from 70% to 85% depending on method and scale.

The preparation of this compound is effectively achieved through nucleophilic aromatic substitution of halogenated thiophene precursors with phenolate salts under copper catalysis or via palladium-catalyzed coupling reactions. The choice of method depends on available reagents, desired scale, and purity requirements. For functionalized derivatives such as this compound-2-carbaldehyde oxime, condensation with hydroxylamine hydrochloride under mild basic conditions is the preferred route. These methods are supported by extensive research and provide reliable access to this compound and its derivatives for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxythiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the thiophene ring.

Scientific Research Applications

Organic Electronics

3-Phenoxythiophene is utilized in the development of organic semiconductors and conductive polymers. Its ability to form π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tailored through structural modifications, enhancing its conductivity and stability in electronic devices.

Application Description
Organic Light Emitting Diodes (OLEDs)Used as a light-emitting layer due to its electroluminescent properties.
Organic Photovoltaic Cells (OPVs)Acts as a donor material in bulk heterojunction solar cells.

Pharmaceuticals

Research has indicated that this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Notably, derivatives such as B355252, a phenoxy thiophene sulfonamide, have shown neuroprotective effects in models of cerebral ischemia by reducing oxidative stress and neuronal apoptosis .

Case Study: B355252

  • Mechanism of Action : B355252 protects neurons from glutamate-induced excitotoxicity by regulating mitochondrial dynamics and attenuating oxidative injury.
  • Results : In vivo studies demonstrated significant reduction in infarct volume in rat models of ischemic stroke, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Pharmaceutical Property Effect
Anti-inflammatoryReduces inflammatory responses post-stroke.
Anticancer activityExhibits cytotoxic effects against cancer cell lines.

Material Science

In material science, this compound is employed to synthesize advanced materials with unique electronic and optical properties. Its derivatives are investigated for their roles in creating nanostructured materials that can be used in sensors and other electronic applications.

Mechanism of Action

The mechanism of action of 3-Phenoxythiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with substituents at the 3-position exhibit distinct chemical and physical properties depending on the functional group. Below is a comparative analysis of 3-Phenoxythiophene with structurally analogous compounds:

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound C₁₀H₈OS 176.23 Phenoxy (–OPh) Electron-withdrawing; used in organic semiconductors and Pd-catalyzed cyclization
Thiophene-3-acetic Acid C₆H₆O₂S 142.17 Acetic acid (–CH₂COOH) Polar, acidic; used in biochemical research; hazardous upon inhalation
3-Acetylthiophene C₆H₆OS 126.17 Acetyl (–COCH₃) Electron-withdrawing; precursor for pharmaceuticals and polymers
3-Vinylthiophene C₆H₆S 110.18 Vinyl (–CH=CH₂) Polymerizable; used in conductive polymers
3-N-Pentylthiophene C₉H₁₄S 154.27 Pentyl (–C₅H₁₁) Alkyl chain improves solubility; applied in poly(3-alkylthiophenes)
3-Methoxythiophenol C₇H₈OS 140.20 Methoxy (–OCH₃) and thiol (–SH) Bifunctional; potential for self-assembled monolayers

Electronic and Structural Differences

  • Electron Effects: The phenoxy group in this compound is electron-withdrawing, reducing the electron density of the thiophene ring compared to electron-donating groups like pentyl (–C₅H₁₁) . This property enhances oxidative stability and facilitates charge transport in conjugated polymers.
  • Solubility: Alkyl-substituted derivatives (e.g., 3-N-Pentylthiophene) exhibit superior solubility in organic solvents due to non-polar side chains, whereas this compound’s aromatic substituent may reduce solubility .
  • Reactivity: In Pd-catalyzed reactions, this compound undergoes preferential intramolecular cyclization in carboxylic acid solvents, a behavior distinct from acetyl- or vinyl-substituted analogues .

Research Findings and Key Contrasts

Pd-Catalyzed Reactions: Satoh and Miura demonstrated that this compound undergoes efficient intramolecular cyclization under Pd(OCOCF₃)₂ catalysis in EtCO₂H, yielding fused heterocyclic structures.

Thermal Stability: Phenoxy-substituted thiophenes exhibit higher thermal decomposition temperatures (~300°C) compared to alkyl derivatives (~250°C), attributed to the stability of the aromatic phenoxy group .

Hazard Profiles: Thiophene-3-acetic acid poses inhalation risks, requiring stringent safety protocols, whereas this compound and alkyl derivatives are generally handled under standard laboratory conditions .

Biological Activity

3-Phenoxythiophene is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a phenoxy group. Its chemical structure allows for various interactions with biological systems, making it a candidate for therapeutic development.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound derivatives, particularly in models of neurodegenerative diseases. The compound B355252, a sulfonamide derivative of phenoxythiophene, has been extensively studied for its ability to mitigate glutamate-induced neurotoxicity.

  • Mitochondrial Dynamics : B355252 has been shown to inhibit mitochondrial fission, which is often exacerbated by glutamate exposure. This regulation helps maintain mitochondrial integrity and prevents cell death in neuronal cells (HT22) subjected to oxidative stress .
  • Oxidative Stress Reduction : The compound significantly reduces reactive oxygen species (ROS) production and calcium influx in neuronal cells, thereby protecting against oxidative damage .
  • Signaling Pathway Modulation : B355252 alters the phosphorylation states of extracellular signal-regulated kinases (ERK1/2), enhancing neuroprotective signaling pathways while suppressing pro-apoptotic signals .

Study 1: Neuroprotection Against Glutamate Toxicity

In a study investigating the effects of B355252 on HT22 cells, it was found that pretreatment with this compound reduced glutamate-induced cell death by inhibiting mitochondrial fission and preserving mitochondrial morphology. The study reported a significant decrease in the levels of fission proteins (Drp1 and Fis1) and an increase in fusion proteins (Mfn2) .

Parameter Control Glutamate Treatment B355252 Treatment
Cell Viability (%)1003070
Drp1 Expression (fold)131.5
Mfn2 Expression (fold)10.51

Study 2: In Vivo Neuroprotective Effects

Another investigation demonstrated that B355252 conferred protection against focal ischemia induced by endothelin-1 in animal models. The results indicated that treatment with B355252 improved neurological outcomes and reduced infarct size compared to control groups .

Therapeutic Applications

The promising neuroprotective effects of this compound derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate mitochondrial dynamics and reduce oxidative stress positions these compounds as valuable candidates for drug development.

Q & A

Q. What are the established synthetic routes for 3-Phenoxythiophene, and how do reaction parameters influence yield and purity?

Methodological Answer:

  • Key Routes : Common methods include Ullmann coupling or nucleophilic aromatic substitution between thiophene derivatives and phenoxy precursors. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuI for Ullmann) critically impact reaction efficiency.
  • Optimization : Use fractional factorial design to test variables (temperature, stoichiometry). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure with 1^1H/13^13C NMR .
  • Troubleshooting : Low yields may arise from moisture-sensitive intermediates; employ Schlenk-line techniques under inert atmospheres .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Primary Tools :
    • NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm for thiophene and phenyl rings) and verify substitution patterns via NOESY.
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation pathways.
    • XRD : Single-crystal diffraction for unambiguous stereochemical determination (if crystallizable).
  • Purity Assessment : Pair HPLC with UV-Vis (λ~250–300 nm) and TLC (silica gel, hexane/ethyl acetate) .

Q. How to systematically identify existing literature on this compound’s physicochemical properties?

Methodological Answer:

  • Search Strategy : Use SciFinder with Boolean terms: ("this compound" OR "thiophene derivatives") AND ("synthesis" OR "spectroscopy"). Filter by publication type (e.g., Journal of Organic Chemistry).
  • Systematic Reviews : Apply PRISMA guidelines to screen studies, assess bias, and synthesize data. Exclude non-peer-reviewed sources (e.g., patents) unless critical for industrial context .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration) and compare with literature. For NMR discrepancies, use deuterated solvents with controlled pH.
  • Meta-Analysis : Apply Cochrane Review methods to aggregate data, quantify heterogeneity (I² statistic), and identify outliers via funnel plots .
  • Collaborative Verification : Share raw spectra via open-access repositories (e.g., Zenodo) for peer validation .

Q. What computational approaches best predict the electronic properties of this compound in conductive polymers?

Methodological Answer:

  • DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and charge-transfer dynamics. Compare with experimental cyclic voltammetry data.
  • MD Simulations : Explore polymer backbone flexibility using GROMACS; correlate with experimental conductivity measurements (e.g., four-point probe) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies : Employ stopped-flow UV-Vis to track intermediate formation (e.g., Pd-π complexes in Suzuki-Miyaura coupling).
  • Isotopic Labeling : Use 18^{18}O-labeled phenoxy groups to trace regioselectivity via GC-MS.
  • In Situ Monitoring : Operando IR spectroscopy to detect transient species under catalytic conditions .

Q. How to design a scoping review for emerging applications of this compound in optoelectronics?

Methodological Answer:

  • Framework : Follow Arksey & O’Malley’s 5-stage model: (1) Define research question, (2) Identify studies (e.g., Web of Science, Scopus), (3) Select via inclusion/exclusion criteria, (4) Chart data (e.g., bandgap values), (5) Consult experts to validate gaps.
  • Visualization : Use VOSviewer to map keyword co-occurrence (e.g., "charge transport," "OLED") .

Guidelines for Formulating Research Questions

  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novelty in conjugation effects), Novel (unexplored substituent effects), Ethical (waste disposal compliance), and Relevant (energy materials focus) .
  • Avoid Pitfalls : Overly broad questions (e.g., "Study all derivatives") lack focus; narrow to specific functional groups or applications .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.